N-(2-(N-allylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Structural biology Medicinal chemistry SAR

Procure N-(2-(N-allylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 899740-30-8) — the sole unsaturated N-substituent variant in this benzodioxole-5-carboxamide sulfamoyl series. Its terminal allyl olefin distinguishes it from saturated N-ethyl and N-isobutyl congeners, enabling systematic SAR deconvolution of π-character, steric bulk, and metabolic stability. The reactive alkene serves as a synthetic handle for epoxidation, dihydroxylation, or thiol-ene bioconjugation, while also functioning as a CYP-mediated epoxidation probe substrate for ADME triage. Supplied at ≥95% purity for HPLC/UPLC method development. Researchers performing chemoproteomic target-ID or covalent-warhead design should acquire this compound alongside the N-ethyl (CAS 899740-26-2) and N-isobutyl (CAS 899740-28-4) analogs to fully resolve structure-activity relationships across this pharmacophore series.

Molecular Formula C13H16N2O5S
Molecular Weight 312.34
CAS No. 899740-30-8
Cat. No. B2853632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(N-allylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
CAS899740-30-8
Molecular FormulaC13H16N2O5S
Molecular Weight312.34
Structural Identifiers
SMILESC=CCNS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2
InChIInChI=1S/C13H16N2O5S/c1-2-5-15-21(17,18)7-6-14-13(16)10-3-4-11-12(8-10)20-9-19-11/h2-4,8,15H,1,5-7,9H2,(H,14,16)
InChIKeyLTQDALPMLQOGPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(N-allylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 899740-30-8): Chemical Identity & Research Procurement Profile


N-(2-(N-allylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 899740-30-8) is a synthetic small molecule (C₁₃H₁₆N₂O₅S, MW 312.34 g/mol) belonging to the aryl carboxamide class, characterized by a benzo[d][1,3]dioxole core linked via an ethyl spacer to an N-allylsulfamoyl group . This compound is cataloged by commercial vendors as a research-grade chemical typically supplied at ≥95% purity . The structural architecture combines a benzodioxole pharmacophore — a scaffold recognized in numerous bioactive molecules targeting acetylcholinesterase, cyclooxygenase, and AMPA receptors — with a sulfamoyl moiety amenable to hydrogen-bond interactions with enzymatic targets [1]. The allyl substituent on the sulfamoyl nitrogen introduces an unsaturated handle that distinguishes it from saturated-alkyl congeners and may offer reactivity for covalent probe design or metabolic diversification.

Why N-(2-(N-allylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide Cannot Be Interchanged with Close Sulfamoyl Analogs


Within the benzo[d][1,3]dioxole-5-carboxamide sulfamoyl series, small N-substituent variations produce distinct structural and prospective biological profiles. The allyl group (—CH₂CH=CH₂) confers a smaller steric profile (2‑3 sp² carbons) and a reactive olefin relative to larger branched-alkyl or aromatic-substituted analogs. Closely related compounds such as N-(2-(N-ethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 899740-26-2, MW 300.33 g/mol) and N-(2-(N-isobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 899740-28-4, MW 328.38 g/mol) differ in lipophilicity, shape, and hydrogen-bonding capacity, which can shift target engagement, metabolic stability, and solubility [1]. The allyl moiety may also serve as a metabolic soft spot or reactive-warhead precursor, properties absent in fully saturated side-chain congeners. These structural distinctions preclude simple interchange in any quantitative pharmacological or chemical biology workflow.

Quantitative Differentiation Evidence for N-(2-(N-allylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 899740-30-8)


Fundamental Structural Differentiation: Allyl Substituent vs. Saturated Alkyl Congeners

The target compound possesses an N‑allyl group (—CH₂CH=CH₂) on the sulfamoyl nitrogen. The closest cataloged analogs bear saturated N‑substituents: N‑ethyl (CAS 899740‑26‑2), N‑isobutyl (CAS 899740‑28‑4), N‑sec‑butyl, N‑pentyl, and N‑pyridin‑2‑ylmethyl variants. The allyl group introduces a π‑system and a terminal olefin (exact mass difference vs. N‑ethyl: +12.00 Da for one additional carbon; vs. N‑isobutyl: −16.04 Da for two fewer carbons and unsaturation) [1]. This structural divergence alters topological polar surface area (tPSA), lipophilicity (ClogP), and metabolic liability. Quantitative comparative biological data are not available from the public domain for this specific compound; the differentiation is therefore structural at this time.

Structural biology Medicinal chemistry SAR

Benzodioxole Scaffold: Class-Level Biological Activity Profile

In a comprehensive study of 55 novel benzodioxol derivatives, compounds bearing the benzo[d][1,3]dioxole core demonstrated multi-target activity: potent modulation of AMPA receptors (Parkinson's disease potential), significant COX‑2 inhibition (aryl acetate series), and α‑amylase inhibition with certain carboxamide derivatives surpassing acarbose in vivo [1]. Synthons containing the sulfamoyl‑ethyl linkage appear in Elovl6 inhibitor patents (WO2010123139A1) for NASH/NAFLD applications [2]. These class-level findings establish the benzodioxole‑sulfamoyl architecture as a privileged chemotype, though direct comparative data for the N-allyl variant are not yet reported.

Enzyme inhibition Anticancer Anti-inflammatory

Purity and Supply Chain: Commercial Availability Profile

The target compound (CAS 899740-30-8) is listed by at least two commercial suppliers at a standard purity of 95% . The N‑allyl variant is less commonly stocked than the N‑ethyl (899740‑26‑2) and N‑isobutyl (899740‑28‑4) analogs, which are available at higher purity grades (e.g., 98% from Bidepharm ). The limited supplier base for the allyl compound may affect lead time and lot-to-lot consistency relative to the more widely available saturated-alkyl series.

Chemical procurement Quality control Supplier comparison

Recommended Application Scenarios for N-(2-(N-allylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 899740-30-8)


Structure–Activity Relationship (SAR) Exploration of the Sulfamoyl N‑Substituent

The allyl group is the only unsaturated hydrocarbon N‑substituent commonly available within this benzodioxole‑5‑carboxamide sulfamoyl series. Researchers performing systematic SAR studies should procure this compound alongside the N‑ethyl and N‑isobutyl analogs to deconvolute the contributions of π‑character, steric bulk, and metabolic stability to target engagement. The terminal olefin can also be used as a synthetic handle for further derivatization via epoxidation, dihydroxylation, or cross‑coupling reactions [1].

Metabolic Soft‑Spot Evaluation and Reactive Metabolite Screening

The allyl moiety is a known site for cytochrome P450‑mediated epoxidation and subsequent glutathione conjugation. This compound can serve as a probe substrate to study allylic oxidation pathways in liver microsome or hepatocyte assays, benchmarking metabolic turnover rates against the saturated N‑alkyl congeners. Such data are critical for early ADME triage [1].

Chemical Biology Tool for Covalent Target Engagement

The terminal alkene enables bioorthogonal ligation strategies (e.g., thiol‑ene click chemistry) or covalent warhead design upon epoxidation. The compound can be deployed in chemoproteomic workflows to identify protein targets that selectively interact with the allyl‑modified sulfamoyl pharmacophore, in contrast to the non‑covalent binding of saturated N‑alkyl analogs [1].

Reference Standard for Analytical Method Development

Given the limited supplier base and standard 95% purity, the compound is suitable as a reference material during HPLC/UPLC method development and validation for this chemical series. Its distinct retention time relative to the ethyl and isobutyl analogs facilitates chromatographic resolution optimization for impurity profiling studies .

Quote Request

Request a Quote for N-(2-(N-allylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.